molecular formula C15H13BrN2O2 B5006267 N-benzyl-N'-(3-bromophenyl)ethanediamide

N-benzyl-N'-(3-bromophenyl)ethanediamide

Cat. No.: B5006267
M. Wt: 333.18 g/mol
InChI Key: WEZMMIXETFWVED-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(3-bromophenyl)ethanediamide is a halogen-substituted ethanediamide derivative characterized by a benzyl group and a 3-bromophenyl moiety linked via an ethanediamide bridge. Its molecular formula is C₁₅H₁₃BrN₂O₂, with a molecular weight of 288.73 g/mol and a topological polar surface area of 58.2 Ų .

The 3-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding properties. This structural motif is common in medicinal chemistry, as bromine’s heavy atom properties enhance binding specificity in target interactions .

Properties

IUPAC Name

N-benzyl-N'-(3-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-12-7-4-8-13(9-12)18-15(20)14(19)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZMMIXETFWVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzyl-N'-(3-chlorophenyl)ethanediamide

  • Molecular Formula : C₁₅H₁₃ClN₂O₂
  • Molecular Weight : 244.73 g/mol
  • Key Differences : Replacement of bromine with chlorine reduces molecular weight by ~44 g/mol and decreases lipophilicity (lower XLogP3: ~2.2 vs. 2.9 for the bromo analog). The smaller van der Waals radius of chlorine may enhance solubility but reduce steric hindrance in binding pockets .

N-Benzyl-N'-(2,3-dichlorophenyl)ethanediamide

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O₂
  • Molecular Weight : 323.18 g/mol
  • The dichloro substitution may enhance electron-withdrawing effects, impacting reactivity in catalytic systems .

Data Table: Key Properties of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight XLogP3 Substituents Notable Properties/Activity
N-Benzyl-N'-(3-bromophenyl)ethanediamide C₁₅H₁₃BrN₂O₂ 288.73 2.9 3-Bromophenyl, benzyl High lipophilicity; unconfirmed bioactivity
N-Benzyl-N'-(3-chlorophenyl)ethanediamide C₁₅H₁₃ClN₂O₂ 244.73 2.2 3-Chlorophenyl, benzyl Improved solubility vs. bromo analog
N-Benzyl-N'-(2,3-dichlorophenyl)ethanediamide C₁₅H₁₂Cl₂N₂O₂ 323.18 3.5 2,3-Dichlorophenyl, benzyl Enhanced electron withdrawal; synthetic utility

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